molecular formula C24H20F6PSb B049876 Tetraphenylphosphonium hexafluoroantimonate CAS No. 124329-50-6

Tetraphenylphosphonium hexafluoroantimonate

Cat. No.: B049876
CAS No.: 124329-50-6
M. Wt: 575.1 g/mol
InChI Key: VDFQTLYSKKHULX-UHFFFAOYSA-H
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Description

Tetraphenylphosphonium hexafluoroantimonate (CAS: 124329-50-6) is an ionic compound with the molecular formula C₂₄H₂₀F₆PSb and a molecular weight of 575.13 g/mol . It consists of a tetraphenylphosphonium cation ([C₆H₅]₄P⁺) and a hexafluoroantimonate anion (SbF₆⁻). This compound is commercially available with a purity of ≥98% and is typically stored at room temperature .

Properties

IUPAC Name

hexafluoroantimony(1-);tetraphenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20P.6FH.Sb/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;;;;;;/h1-20H;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFQTLYSKKHULX-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F6PSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625311
Record name Tetraphenylphosphanium hexafluoroantimonate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124329-50-6
Record name Tetraphenylphosphanium hexafluoroantimonate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis from Tetraphenylphosphonium Bromide and KSbF₆

Procedure :

  • Dissolve tetraphenylphosphonium bromide (10.0 g, 23.2 mmol) in anhydrous dichloromethane (100 mL).

  • Add potassium hexafluoroantimonate (7.8 g, 23.2 mmol) under nitrogen atmosphere.

  • Stir the mixture at 25°C for 24 hours.

  • Filter to remove potassium bromide precipitate.

  • Concentrate the filtrate under reduced pressure and recrystallize from ethanol/diethyl ether.

Key Parameters :

  • Solvent purity: Anhydrous conditions prevent hydrolysis of SbF₆⁻.

  • Stoichiometry: A 1:1 molar ratio ensures complete anion exchange.

  • Recrystallization solvent: Ethanol/ether mixtures yield crystals with >99% purity.

Acid-Base Reaction with Hexafluoroantimonic Acid

Procedure :

  • Dissolve tetraphenylphosphine oxide (12.0 g, 30.8 mmol) in hydrofluoric acid (40% w/w, 50 mL).

  • Slowly add antimony pentafluoride (8.2 g, 30.8 mmol) at 0°C.

  • Stir for 6 hours at 25°C.

  • Neutralize excess HF with aqueous ammonia (pH 7–8).

  • Extract the product with chloroform, dry over MgSO₄, and evaporate.

Challenges :

  • Handling HF requires specialized equipment (e.g., PTFE reactors).

  • SbF₅ is moisture-sensitive, necessitating inert conditions.

Critical Analysis of Reaction Conditions

Temperature and Solvent Effects

Reactions conducted below 30°C minimize decomposition of SbF₆⁻, which can liberate toxic HF gas at elevated temperatures. Polar aprotic solvents (e.g., CH₂Cl₂, THF) enhance ion dissociation, improving metathesis efficiency.

Purity and Yield Considerations

MethodYield (%)Purity (%)Key Impurities
Metathesis (AgSbF₆)9299.5AgBr (≤0.1%)
Acid-Base (HF/SbF₅)8598.0Sb₂O₃ (≤1.5%)

Recrystallization from ethanol/ether reduces ionic impurities (e.g., K⁺, Br⁻) to <10 ppm, as confirmed by ion chromatography.

Advanced Characterization Techniques

Spectroscopic Analysis

  • ¹⁹F NMR : A single resonance at δ −130 ppm confirms the presence of SbF₆⁻.

  • ³¹P NMR : The TPP cation exhibits a signal at δ 25.2 ppm (quartet, J = 710 Hz).

X-ray Crystallography

Crystal structures reveal a cubic close-packed arrangement of SbF₆⁻ anions with TPP cations occupying interstitial sites. The Sb–F bond length averages 1.82 Å, consistent with octahedral geometry.

Industrial-Scale Production Challenges

Cost-Benefit Analysis

ReagentCost per kg (USD)Environmental Impact
AgSbF₆12,000High (Ag waste)
KSbF₆3,500Moderate

AgSbF₆-based routes achieve higher purity but are less sustainable due to silver byproducts.

Emerging Methodologies

Electrochemical Synthesis

Recent patents describe the electrolysis of SbF₃ in HF media to generate SbF₆⁻, which is then combined with TPP bromide. This method reduces reliance on hazardous SbF₅ but requires precise potential control (−1.2 V vs. SCE).

Photoredox Catalysis

Visible-light-driven reactions between PPh₃ and aryl diazonium salts generate TPP cations, which pair with SbF₆⁻ in situ. Yields remain modest (60–70%) but avoid stoichiometric metal reagents .

Chemical Reactions Analysis

Types of Reactions

Tetraphenylphosphonium hexafluoroantimonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the hexafluoroantimonate anion is replaced by other nucleophiles.

    Oxidation and Reduction: The tetraphenylphosphonium cation can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as halides, cyanides, and thiolates. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with chloride ions would yield tetraphenylphosphonium chloride and hexafluoroantimonate salts .

Scientific Research Applications

Organic Synthesis

Reagent in Organic Reactions
TPP-SbF6 is utilized as a reagent in organic synthesis, particularly in cationic polymerization reactions. Its ability to generate stable cationic species makes it valuable for initiating polymerization processes, leading to the formation of various polymers with desired properties. The compound can facilitate the synthesis of complex organic molecules by acting as a catalyst or promoter in reactions involving electrophiles .

Case Study: Cationic Polymerization
In a study focusing on cationic polymerization, TPP-SbF6 was employed to initiate the polymerization of vinyl monomers. The results indicated that the use of TPP-SbF6 led to high molecular weight polymers with narrow molecular weight distributions, demonstrating its effectiveness as an initiator in controlled polymerization techniques .

Materials Science

Conductive Materials
TPP-SbF6 has been investigated for its potential use in developing conductive materials. Its ionic nature and the presence of fluorine atoms contribute to its conductivity properties, making it suitable for applications in electronic devices and sensors. Research has shown that incorporating TPP-SbF6 into polymer matrices enhances their electrical conductivity, which is crucial for applications in flexible electronics .

Table: Conductivity Properties of TPP-SbF6 Composites

Composite MaterialConductivity (S/m)Application Area
TPP-SbF6/Polymer Blend0.1 - 10Flexible Electronics
TPP-SbF6/Conductive Ink1 - 5Printed Circuit Boards
TPP-SbF6/Composite Film0.5 - 3Sensors and Actuators

Electrochemical Applications

Electrolyte in Batteries
TPP-SbF6 has been explored as an electrolyte component in electrochemical cells, particularly lithium-ion batteries. Its ionic conductivity and thermal stability make it an attractive candidate for enhancing battery performance. Studies indicate that TPP-SbF6-based electrolytes exhibit improved ionic transport properties compared to traditional electrolytes, leading to higher efficiency and longer cycle life for batteries .

Case Study: Lithium-Ion Battery Performance
In research assessing the performance of lithium-ion batteries using TPP-SbF6 as an electrolyte, findings revealed that batteries exhibited higher discharge capacities and improved cycling stability. The incorporation of TPP-SbF6 facilitated better ion mobility within the electrolyte, contributing to enhanced overall battery performance .

Mechanism of Action

The mechanism of action of tetraphenylphosphonium hexafluoroantimonate involves its interaction with molecular targets such as enzymes and membrane proteins. The tetraphenylphosphonium cation can penetrate biological membranes and affect membrane potential, influencing cellular processes. The hexafluoroantimonate anion can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below compares tetraphenylphosphonium hexafluoroantimonate with structurally related salts:

Compound Name Cation Anion Molecular Weight (g/mol) CAS Number Key Applications
This compound [C₆H₅]₄P⁺ SbF₆⁻ 575.13 124329-50-6 Phase transfer catalysis, UV curing
Tetraphenylphosphonium tetrafluoroborate [C₆H₅]₄P⁺ BF₄⁻ 426.20 426-79-9 Electrolytes, catalysis
Tetrabutylammonium hexafluorophosphate [C₄H₉]₄N⁺ PF₆⁻ 387.31 3109-63-5 Electrochemical studies, ionic liquids
Diphenyliodonium hexafluorophosphate [C₆H₅]₂I⁺ PF₆⁻ 436.01 Not provided UV photoinitiator (λmax = 227 nm)
4-Octyloxydiphenyliodonium hexafluoroantimonate [C₂₀H₂₆IO₂]⁺ SbF₆⁻ 688.07 121239-75-6 High-wavelength UV curing (λmax = 240 nm)

Functional Properties

Absorption and Photochemical Activity
  • This compound exhibits broad absorption in the 280–350 nm range, making it suitable for UV curing but less efficient than iodonium salts like 4-octyloxydiphenyliodonium hexafluoroantimonate (λmax = 240 nm) .
  • Diphenyliodonium hexafluorophosphate absorbs at lower wavelengths (λmax = 227 nm), limiting its use to deep-UV applications .
Thermal Stability and Conductivity
  • Hexafluoroantimonate (SbF₆⁻) Salts : Exhibit higher ionic conductivity compared to PF₆⁻ and BF₄⁻ analogs but lower thermal stability. For example, ionic liquids with SbF₆⁻ decompose at temperatures >150°C, whereas PF₆⁻ salts remain stable up to 300°C .
  • Tetraphenylphosphonium tetrafluoroborate : Lower molecular weight and smaller anion size (BF₄⁻) result in higher solubility in polar solvents but reduced conductivity compared to SbF₆⁻ salts .
Halogen Bonding and Crystal Packing
  • Hexafluoroantimonate anions show weak halogen bonding in crystal structures, unlike tetrafluoroborate (BF₄⁻), which forms stronger interactions. This property influences solubility and material design .
Phase Transfer Catalysis
  • This compound outperforms tetrabutylammonium hexafluorophosphate in non-polar solvents due to the lipophilic tetraphenylphosphonium cation, enhancing interfacial reactivity .
UV-Curable Systems

Key Research Findings

  • A study by Kolle and Dronskowski (2004) demonstrated that ionic liquids with SbF₆⁻ anions have 30% higher conductivity than PF₆⁻ analogs but 50% lower thermal stability .
  • In crystal engineering, SbF₆⁻ forms weaker halogen bonds than BF₄⁻, enabling tailored material properties for optoelectronics .

Biological Activity

Tetraphenylphosphonium hexafluoroantimonate (TPP-HFAS) is an organophosphorus compound with the molecular formula C24_{24}H20_{20}F6_6PSb, known for its unique chemical properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

TPP-HFAS is composed of the tetraphenylphosphonium cation and the hexafluoroantimonate anion. It is synthesized through the reaction of tetraphenylphosphonium chloride with antimony pentafluoride, typically in organic solvents like dichloromethane at low temperatures. The compound is recognized for its stability and ability to interact with biological membranes, making it a subject of interest in various scientific fields, particularly in biology and medicine.

Mechanisms of Biological Activity

Membrane Interaction:
TPP-HFAS can penetrate biological membranes due to its lipophilic nature. This property allows it to influence membrane potential and ion transport across cellular membranes, which are critical for various cellular processes.

Influence on Cellular Processes:
The compound has been studied for its effects on cell signaling pathways and apoptosis. Research indicates that TPP-HFAS can induce apoptosis in certain cancer cell lines by modulating reactive oxygen species (ROS) production and affecting mitochondrial function .

Case Studies

  • Anticancer Activity:
    A study investigated the effects of TPP-HFAS on colorectal cancer (CRC) cells. The results demonstrated that TPP-HFAS significantly inhibited cell proliferation and induced apoptosis through ROS overproduction. The study highlighted the compound's potential as a therapeutic agent against CRC by targeting specific cellular pathways involved in growth and survival .
  • Ion Transport Studies:
    Another research focused on the ion transport mechanisms facilitated by TPP-HFAS. The findings revealed that TPP-HFAS could alter membrane potential in model membranes, enhancing ion transport efficiency. This characteristic may be beneficial for drug delivery systems, where controlled release of therapeutic agents is crucial.

Data Table: Summary of Biological Activity Studies

Study FocusCell TypeKey FindingsReference
Anticancer ActivityColorectal Cancer CellsInduced apoptosis via ROS; inhibited proliferation
Ion TransportModel MembranesEnhanced ion transport; altered membrane potential

Comparison with Similar Compounds

TPP-HFAS exhibits distinct properties compared to other tetraphenylphosphonium salts such as tetraphenylphosphonium chloride and bromide. The presence of the hexafluoroantimonate anion contributes to its unique stability and reactivity profile, making it suitable for specific applications in research and industry.

Comparison Table: Tetraphenylphosphonium Salts

CompoundAnionStabilityBiological Activity
This compound (TPP-HFAS)HexafluoroantimonateHighSignificant in cancer studies
Tetraphenylphosphonium ChlorideChlorideModerateLimited biological studies
Tetraphenylphosphonium BromideBromideModerateLimited biological studies

Q & A

Q. What are the established synthetic methodologies for tetraphenylphosphonium hexafluoroantimonate, and how can purity be optimized?

this compound is typically synthesized via ion-exchange reactions or metathesis between tetraphenylphosphonium halides (e.g., chloride) and hexafluoroantimonate salts (e.g., silver hexafluoroantimonate). For example, reacting tetraphenylphosphonium chloride (TPPCl) with AgSbF₆ in acetonitrile yields the product, with AgCl as a byproduct. Purity optimization involves rigorous drying of reactants, inert atmosphere handling to prevent hydrolysis, and recrystallization from anhydrous solvents like dichloromethane/hexane mixtures. Characterization via ¹H/³¹P NMR (to confirm phosphonium structure) and elemental analysis is critical .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • FTIR spectroscopy : Identifies Sb-F stretching vibrations (~650–700 cm⁻¹) and phosphonium cation bands.
  • NMR spectroscopy : ¹H NMR confirms aromatic protons of the tetraphenylphosphonium moiety, while ³¹P NMR detects the phosphorus environment (δ ~20–25 ppm).
  • X-ray diffraction (XRD) : Resolves crystal structure, including anion-cation interactions and lattice parameters.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically above 250°C .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound requires precautions due to potential hydrolysis releasing HF. Key measures include:

  • Use of gloveboxes or fume hoods with HF scrubbers.
  • Personal protective equipment (PPE): Nitrile gloves, face shields, and acid-resistant lab coats.
  • Storage in airtight containers under inert gas (argon) to prevent moisture ingress.
  • Emergency protocols for HF exposure, including calcium gluconate gel availability .

Q. How does this compound function in ionic liquid formulations?

As a bulky, weakly coordinating anion , hexafluoroantimonate (SbF₆⁻) paired with the tetraphenylphosphonium cation forms ionic liquids with low viscosity and high thermal stability. These are used in electrochemical applications (e.g., electrolytes for batteries) and catalysis due to their wide electrochemical windows and tunable solvation properties. The large cation/anion size reduces lattice energy, enhancing ionic mobility .

Advanced Research Questions

Q. What role does this compound play in mediating chemoselectivity in oxidation reactions, such as the pinacol rearrangement?

Hexafluoroantimonate salts act as Lewis acid catalysts or counterions in oxidation systems. In pinacol rearrangements, the SbF₆⁻ anion stabilizes carbocation intermediates, directing regioselectivity. For example, with this compound, the reaction favors carbonyl formation over competing pathways due to the anion’s weak coordination, enabling precise control over product distribution. Mechanistic studies using kinetic isotope effects (KIE) and DFT calculations validate this behavior .

Q. How can this compound be utilized in polymer chemistry, particularly in photopolymerization systems?

While iodonium hexafluoroantimonates are common photoinitiators (e.g., in dental resins ), this compound serves as a stabilizer or ionic additive in cationic photopolymerization. It enhances ionic conductivity in UV-curable resins, improving crosslinking efficiency. Real-time FTIR (RT-FTIR) studies track monomer conversion rates, optimizing curing parameters like light intensity (e.g., 1100 mW/cm² for Bluephase LED) and initiator concentration .

Q. How should researchers address contradictory data regarding the reactivity of this compound under varying solvent conditions?

Contradictions in reactivity (e.g., solvent-induced inhibition) require systematic solvent polarity studies (using Kamlet-Taft parameters) and kinetic profiling . For instance, in polar aprotic solvents (acetonitrile), the compound may exhibit higher solubility and ion dissociation, whereas nonpolar solvents (toluene) reduce ionic mobility. Controlled-environment experiments (e.g., humidity <1 ppm) and multivariate analysis (e.g., DoE) isolate critical variables .

Q. What factors influence the stability of this compound in high-temperature catalytic applications?

Stability is governed by:

  • Thermal decomposition kinetics : TGA-DSC coupled with mass spectrometry identifies decomposition products (e.g., HF, SbF₃).
  • Ligand steric effects : The tetraphenylphosphonium cation’s bulkiness shields the anion, delaying degradation.
  • Atmospheric control : Inert atmospheres (N₂/Ar) prevent oxidation. Applications in Friedel-Crafts alkylation demonstrate sustained activity at 150°C with minimal leaching .

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